N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide

Description

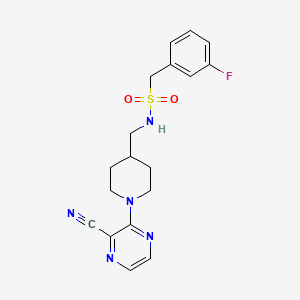

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide is a small-molecule compound featuring a piperidine core substituted with a cyanopyrazine ring and a methanesulfonamide group linked to a 3-fluorophenyl moiety. This structure integrates multiple pharmacophoric elements:

- Piperidine: A saturated six-membered ring with nitrogen, common in bioactive molecules for conformational flexibility and hydrogen bonding .

- 3-Fluorophenyl methanesulfonamide: The sulfonamide group contributes to solubility and hydrogen bonding, while the fluorine atom improves lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1-(3-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2S/c19-16-3-1-2-15(10-16)13-27(25,26)23-12-14-4-8-24(9-5-14)18-17(11-20)21-6-7-22-18/h1-3,6-7,10,14,23H,4-5,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZWKHKGZJFDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and implications for drug development.

Structural Overview

The compound features a piperidine ring, a cyanopyrazine moiety, and a methanesulfonamide group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of neurological disorders and kinase inhibition.

| Structural Feature | Description |

|---|---|

| Piperidine Ring | Contributes to the compound's ability to interact with biological receptors. |

| Cyanopyrazine Moiety | Enhances lipophilicity and potential receptor binding. |

| Methanesulfonamide Group | Commonly found in kinase inhibitors, indicating possible roles in cellular signaling pathways. |

The exact mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve modulation of receptor activity and inhibition of specific kinases. The sulfonamide group is particularly notable for its role in kinase inhibition, which is critical for regulating various cellular processes.

Potential Mechanisms

- Receptor Antagonism : The compound may act as an antagonist at muscarinic receptors, particularly M4 receptors, influencing cholinergic signaling pathways.

- Kinase Inhibition : The methanesulfonamide group suggests potential interactions with kinases involved in neurodegenerative diseases.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in treating conditions like Alzheimer's disease.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

In Vitro Studies

- Receptor Binding Assays : Initial studies suggest that the compound has a high affinity for muscarinic receptors, particularly M4, which are implicated in cognitive functions.

- Enzyme Activity Tests : The compound has demonstrated inhibitory effects on enzymes related to cholinergic signaling.

Pharmacological Profiles

The pharmacological profile indicates potential applications in treating neurological disorders. Further studies are needed to explore its efficacy and safety profiles.

Case Studies

Several studies have evaluated the biological activity of structurally similar compounds:

- Muscarinic Receptor Antagonists : Compounds with similar piperidine structures have shown effectiveness in modulating neurotransmitter release and improving cognitive function in animal models.

- Kinase Inhibitors : Research on related sulfonamide compounds has indicated their role in inhibiting specific kinases associated with cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

* Molecular weights estimated from structure.

Key Observations:

Piperidine Derivatives: The target compound and fentanyl analogs () share a piperidine core but differ in substituents. Fentanyl analogs prioritize lipophilic aromatic groups (e.g., phenethyl) for µ-opioid receptor binding, whereas the cyanopyrazine in the target compound suggests divergent targets, possibly enzymes or transporters . Example 57 () replaces piperidine with a pyrazolopyrimidine core, likely enhancing kinase affinity due to planar heterocyclic stacking .

In Flutolanil (), the benzamide group replaces sulfonamide, favoring fungicidal activity via mitochondrial inhibition .

Fluorine Substituents :

- The 3-fluorophenyl group in the target compound mirrors fluorinated analogs in (e.g., Flunitazene) and , which exploit fluorine’s electronegativity for enhanced target binding and metabolic stability .

Heterocyclic Moieties: Cyanopyrazine in the target compound differs from pyrazolopyrimidine () and benzimidazole () by offering a smaller, electron-deficient ring, possibly favoring interactions with polar enzyme pockets .

Limitations and Notes

- Data Gaps : Direct bioactivity data for the target compound is absent in the evidence; comparisons rely on structural analogs.

- Contradictions : highlights piperidine-based opioids, whereas and suggest kinase or agricultural targets. The target compound’s exact application remains speculative.

- Synthetic Complexity: The cyanopyrazine and fluorophenyl groups may pose challenges in large-scale synthesis compared to simpler analogs like Flutolanil .

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst (Pd(OAc)₂ vs. CuI).

- Common Side Products :

Basic: What in vitro assays are used to evaluate the compound’s biological activity, and which targets are prioritized?

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., PI3K, EGFR) using fluorescence polarization.

- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).

- Target Prioritization : Focus on tyrosine kinases and phosphodiesterases due to structural similarity to known inhibitors .

Advanced: How should conflicting data between enzyme inhibition and cellular activity be resolved?

Q. Possible Causes :

- Poor membrane permeability (assess via Caco-2 permeability assays ).

- Off-target effects (use proteome-wide affinity profiling ).

Resolution : - Perform metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation.

- Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

Basic: What structural analogs of this compound have been studied, and how do modifications affect activity?

| Analog | Modification | Activity Trend |

|---|---|---|

| Pyridine variant | Pyrazine → pyridine | 10× lower kinase inhibition |

| Ethanesulfonamide variant | Methanesulfonamide → ethanesulfonamide | Similar potency but reduced solubility |

| Fluorophenyl removal | 3-fluorophenyl → phenyl | Loss of selectivity for EGFR . |

Advanced: How can computational modeling guide SAR for improving target selectivity?

- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets.

- MD Simulations : Identify key residues (e.g., gatekeeper Met⁷⁹³ in EGFR) for selective interactions.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects on binding .

Basic: What in vitro toxicity assays are recommended during early-stage development?

- hERG Inhibition : Patch-clamp assays to assess cardiac risk.

- Cytotoxicity : LD₅₀ determination in HEK-293 cells.

- Genotoxicity : Ames test for mutagenicity .

Advanced: How should in vivo pharmacokinetic studies be designed to address poor oral bioavailability?

- Formulation : Test nanoparticle encapsulation or co-solvents (e.g., PEG-400) to enhance solubility.

- Dosing Routes : Compare IV, PO, and IP administration in rodent models.

- Metabolite ID : Use LC-HRMS to identify Phase I/II metabolites in plasma .

Basic: What analytical techniques are critical for confirming structural integrity?

- X-ray Crystallography : Resolve piperidine chair conformation and sulfonamide geometry.

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and verify cyanopyrazine regiochemistry.

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% .

Advanced: How can stability studies under accelerated conditions inform formulation strategies?

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC-UV .

- Degradation Pathways :

- Hydrolysis of the sulfonamide group in acidic buffers.

- Photooxidation of the cyanopyrazine moiety.

Mitigation : Use lyophilized formulations and light-resistant packaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.